3-Iodopyridine-2,6-diamine
CAS No.: 856851-34-8
Cat. No.: VC20803533
Molecular Formula: C5H6IN3
Molecular Weight: 235.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 856851-34-8 |
|---|---|
| Molecular Formula | C5H6IN3 |
| Molecular Weight | 235.03 g/mol |
| IUPAC Name | 3-iodopyridine-2,6-diamine |
| Standard InChI | InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) |
| Standard InChI Key | JRCCUFRNNYDTGN-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1I)N)N |
| Canonical SMILES | C1=CC(=NC(=C1I)N)N |
Introduction
Chemical Identity and Structure
Basic Identification
3-Iodopyridine-2,6-diamine is a heterocyclic organic compound with a pyridine core structure. It contains one iodine atom at position 3 and two amino groups at positions 2 and 6 of the pyridine ring. The compound is registered under the CAS number 856851-34-8 . It has been assigned the European Community (EC) Number 832-066-9, which further confirms its recognition in chemical databases and regulatory systems .
Structural Characteristics
The molecular structure features a pyridine ring with three substituents arranged in a specific pattern. The iodine atom at the 3-position provides an important reactive site for various transformations, particularly coupling reactions. The two amino groups at the 2 and 6 positions create a symmetrical arrangement around the pyridine nitrogen and offer additional functionalization possibilities through typical amine chemistry.
The compound's structural data includes the following identifiers:
These notations provide standardized representations of the molecular structure that can be used across chemical databases and computational chemistry applications.
Physical and Chemical Properties
Predicted Collision Cross Section Data
Mass spectrometry characterization has yielded predicted collision cross section (CCS) measurements for various adducts of 3-iodopyridine-2,6-diamine. These values are important for analytical chemistry applications, particularly in ion mobility spectrometry. The table below presents the predicted CCS values for different ionic forms of the compound:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 235.96793 | 134.2 |
| [M+Na]⁺ | 257.94987 | 138.3 |
| [M+NH₄]⁺ | 252.99447 | 138.2 |
| [M+K]⁺ | 273.92381 | 136.2 |
| [M-H]⁻ | 233.95337 | 130.6 |
| [M+Na-2H]⁻ | 255.93532 | 128.2 |
| [M]⁺ | 234.96010 | 132.5 |
| [M]⁻ | 234.96120 | 132.5 |
Nomenclature and Alternative Names
Systematic and Common Names
The compound is known by several names in the chemical literature, which can be used interchangeably depending on the context:
This variety of nomenclature reflects different naming conventions and systems used across chemical databases and literature. The IUPAC name is most commonly used in formal scientific literature, while alternative names may appear in commercial catalogs or specialized databases.
Database Identifiers
In addition to the CAS and EC registry numbers, the compound is indexed in various chemical databases with specific identifiers:
These identifiers facilitate cross-referencing across different chemical information systems and databases, enabling researchers to access comprehensive information about the compound from multiple sources.
| Quantity | Price (€) |
|---|---|
| 100mg | 75.00 |
| 250mg | 123.00 |
| 1g | 186.00 |
This pricing information suggests that 3-iodopyridine-2,6-diamine is a specialty chemical with relatively high value, which is typical for functionalized heterocyclic building blocks .
Applications and Research Context
Relation to Similar Compounds
Search result discusses a process for producing 2,3-diamino-6-methoxypyridine, which shares structural similarities with 3-iodopyridine-2,6-diamine. Both compounds belong to the family of diaminopyridines, though they differ in the substituent at position 3 (iodine versus amino group) and position 6 (amino versus methoxy group).
The synthetic methods described for 2,3-diamino-6-methoxypyridine might provide insights into potential approaches for the preparation or modification of 3-iodopyridine-2,6-diamine, particularly regarding the manipulation of amino groups on the pyridine ring .
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